molecular formula C11H21NO3S B2692501 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide CAS No. 898413-09-7

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide

Cat. No. B2692501
M. Wt: 247.35
InChI Key: GBRAMBBAFZIIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It is offered by Benchchem for CAS No. 898413-09-7.


Synthesis Analysis

The synthesis of this compound involves the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group . This process was part of previous lead optimization efforts .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group and a butyl group . The exact details of the molecular structure are not provided in the search results.

Scientific Research Applications

Antibacterial Agents

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide analogues have been investigated for their potential as antibacterial agents. For instance, the synthesis and biological activity of various analogues of VRC3375, which is an orally active peptide deformylase inhibitor, have been studied. These studies focus on optimizing the structure-activity relationship for maximal antibacterial activity with minimal toxicity (Jain et al., 2003).

Antiviral Applications

Research has been conducted on compounds structurally similar to N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide for their antiviral applications. For example, (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) was identified as a potent inhibitor of Zika virus (ZIKV) replication. This compound inhibits the formation of ZIKV replication compartments in the endoplasmic reticulum, indicating its potential as an antiviral treatment (Riva et al., 2021).

Anticonvulsant Activity

Several derivatives of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide have been synthesized and tested for their anticonvulsant activity. For example, omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives showed promising results against seizures induced by maximal electroshock (Aktürk et al., 2002).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, which are structurally related to N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide, have been used as intermediates for the asymmetric synthesis of amines. They are prepared from enantiomerically pure tert-butanesulfinamide and are versatile intermediates in synthesizing a wide range of amines (Ellman et al., 2002).

Immunomodulatory Effects

Thionamides, which include compounds similar to N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide, have shown immunomodulatory effects. For instance, carbimazole and propylthiouracil, both heterocyclic thionamides, have been found to inhibit the synthesis of proinflammatory cytokines and affect the nuclear factor (NF)-κB pathway, demonstrating anti-inflammatory and immunosuppressive properties (Humar et al., 2008).

Polymer Synthesis

Compounds structurally related to N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide have been used in the synthesis of polymers. For example, stereoregular polyamides derived from L-tartaric acid, using derivatives such as 2,3-dimethoxybutylene alkanamides, have been synthesized for various applications (Bou et al., 1994).

properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c1-3-5-7-12(11(13)4-2)10-6-8-16(14,15)9-10/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRAMBBAFZIIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.